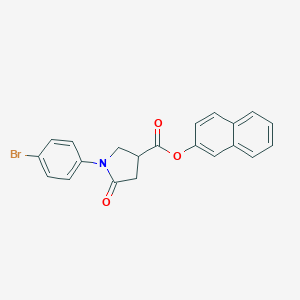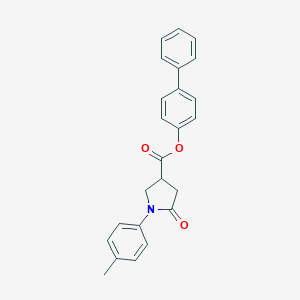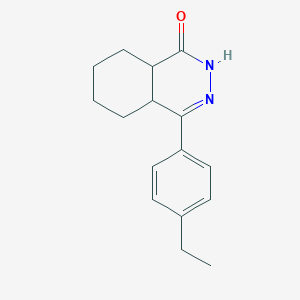
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate, also known as BRD7880, is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, it has been suggested that 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate may exert its therapeutic effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histone proteins, leading to chromatin condensation and transcriptional repression. Inhibition of HDACs by 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate may result in the activation of tumor suppressor genes and the suppression of pro-inflammatory cytokines.
Biochemical and Physiological Effects
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate has been shown to have several biochemical and physiological effects. In a study conducted by Li et al. (2018), 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate was found to induce apoptosis and cell cycle arrest in breast cancer cells by upregulating the expression of pro-apoptotic proteins and downregulating the expression of anti-apoptotic proteins. Additionally, 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate was shown to suppress the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages by inhibiting the activity of NF-κB, a transcription factor that regulates the expression of pro-inflammatory genes.
Avantages Et Limitations Des Expériences En Laboratoire
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate has several advantages for lab experiments. It has a high purity and yield, making it suitable for use in biochemical assays and cell culture experiments. Additionally, its potential therapeutic properties make it a promising candidate for drug development. However, there are also limitations to using 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments. Its mechanism of action is not fully understood, and further research is needed to elucidate its therapeutic potential. Additionally, the synthesis method of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate is complex and may require specialized equipment and expertise.
Orientations Futures
There are several future directions for the research of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate. Firstly, further studies are needed to elucidate its mechanism of action and therapeutic potential. Secondly, the efficacy and safety of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate in animal models and clinical trials need to be evaluated. Thirdly, the development of analogs and derivatives of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate may lead to the discovery of more potent and selective HDAC inhibitors with improved therapeutic properties. Lastly, the use of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate in combination with other drugs or therapies may enhance its therapeutic efficacy and reduce potential side effects.
Conclusion
In conclusion, 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound with potential therapeutic properties for the treatment of cancer and inflammatory diseases. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its therapeutic potential and develop it into a viable drug candidate.
Méthodes De Synthèse
The synthesis of 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction of 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylic acid with 2-(3-methoxyphenyl)acetyl chloride in the presence of a base. The resulting product is purified through column chromatography to obtain 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate with a yield of 45%.
Applications De Recherche Scientifique
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate has been identified as a potential therapeutic agent for the treatment of cancer and inflammatory diseases. In a study conducted by Li et al. (2018), 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate was found to inhibit the growth of breast cancer cells by inducing apoptosis and cell cycle arrest. Additionally, 2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate was shown to suppress the production of pro-inflammatory cytokines in lipopolysaccharide-stimulated macrophages, suggesting its potential use in the treatment of inflammatory diseases.
Propriétés
Nom du produit |
2-(3-Methoxyphenyl)-2-oxoethyl 1-(4-bromophenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
Formule moléculaire |
C20H18BrNO5 |
Poids moléculaire |
432.3 g/mol |
Nom IUPAC |
[2-(3-methoxyphenyl)-2-oxoethyl] 1-(4-bromophenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C20H18BrNO5/c1-26-17-4-2-3-13(9-17)18(23)12-27-20(25)14-10-19(24)22(11-14)16-7-5-15(21)6-8-16/h2-9,14H,10-12H2,1H3 |
Clé InChI |
ZCMFBGPQTLMUHJ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)COC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-oxo-N-(4-phenoxyphenyl)hexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270998.png)
![Isopropyl 4-{[(5-oxo-4-oxatricyclo[4.2.1.0~3,7~]non-9-yl)carbonyl]amino}benzoate](/img/structure/B270999.png)
![N-[4-(4-bromophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271000.png)
![3-[(3-Methoxybenzoyl)amino]phenyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271003.png)









